

L-Serine-¹³C₃: A Technical Guide for Stable Isotope-Labeled Metabolic Research

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Compound of Interest

Compound Name: L-Serine-13C3

Cat. No.: B8081354

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine is a non-essential amino acid central to a myriad of cellular processes, including protein synthesis, nucleotide biosynthesis, and one-carbon metabolism. The advent of stable isotope-labeled compounds has revolutionized the study of these intricate metabolic networks. L-Serine-¹³C₃, in which the three carbon atoms of L-serine are replaced with the heavy isotope ¹³C, serves as a powerful tracer for elucidating the dynamics of serine metabolism. Its use in conjunction with mass spectrometry-based techniques allows for the precise tracking and quantification of metabolic fluxes, providing invaluable insights into cellular physiology in both healthy and diseased states. This technical guide provides an in-depth overview of the applications, experimental protocols, and data interpretation associated with the use of L-Serine-¹³C₃ in metabolic research.

Core Concepts

Stable isotope tracing with L-Serine-¹³C₃ is a robust method for investigating cellular metabolism. By introducing L-Serine-¹³C₃ into a biological system, researchers can track the incorporation of the ¹³C label into various downstream metabolites. This technique, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of the rate of metabolic reactions, providing a dynamic view of cellular function.[\[1\]](#)[\[2\]](#)

The primary analytical techniques for detecting and quantifying ^{13}C -labeled metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).^{[1][3]} These methods separate complex mixtures of metabolites and then measure the mass-to-charge ratio of the resulting ions, allowing for the differentiation of labeled and unlabeled molecules.

Physicochemical Properties and Quantitative Data

L-Serine- $^{13}\text{C}_3$ is commercially available from various suppliers with high isotopic and chemical purity. The following tables summarize its key properties and typical specifications.

Property	Value	Reference
Molecular Formula	$^{13}\text{C}_3\text{H}_7\text{NO}_3$	[4]
Molecular Weight	108.07 g/mol	[5]
CAS Number	201595-68-8	[5]
Synonyms	(S)-Serine- $^{13}\text{C}_3$	[4]

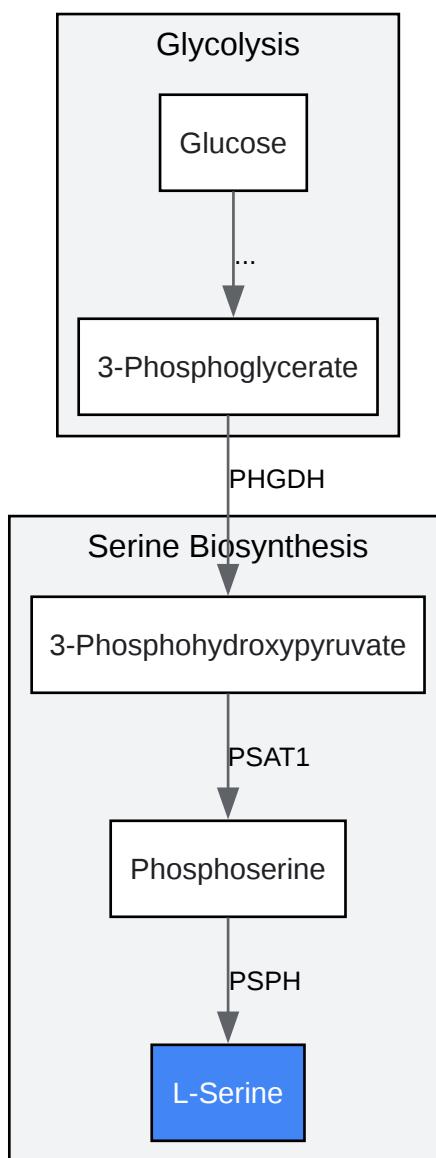
Specification	Typical Value	Reference
Chemical Purity	$\geq 98\%$	[5]
Isotopic Purity	≥ 99 atom % ^{13}C	[5]

Key Metabolic Pathways

L-Serine is a central node in cellular metabolism, connecting glycolysis to the synthesis of amino acids, nucleotides, and lipids, as well as to the crucial one-carbon metabolism network.

Serine Biosynthesis Pathway

L-Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate through a series of enzymatic reactions.

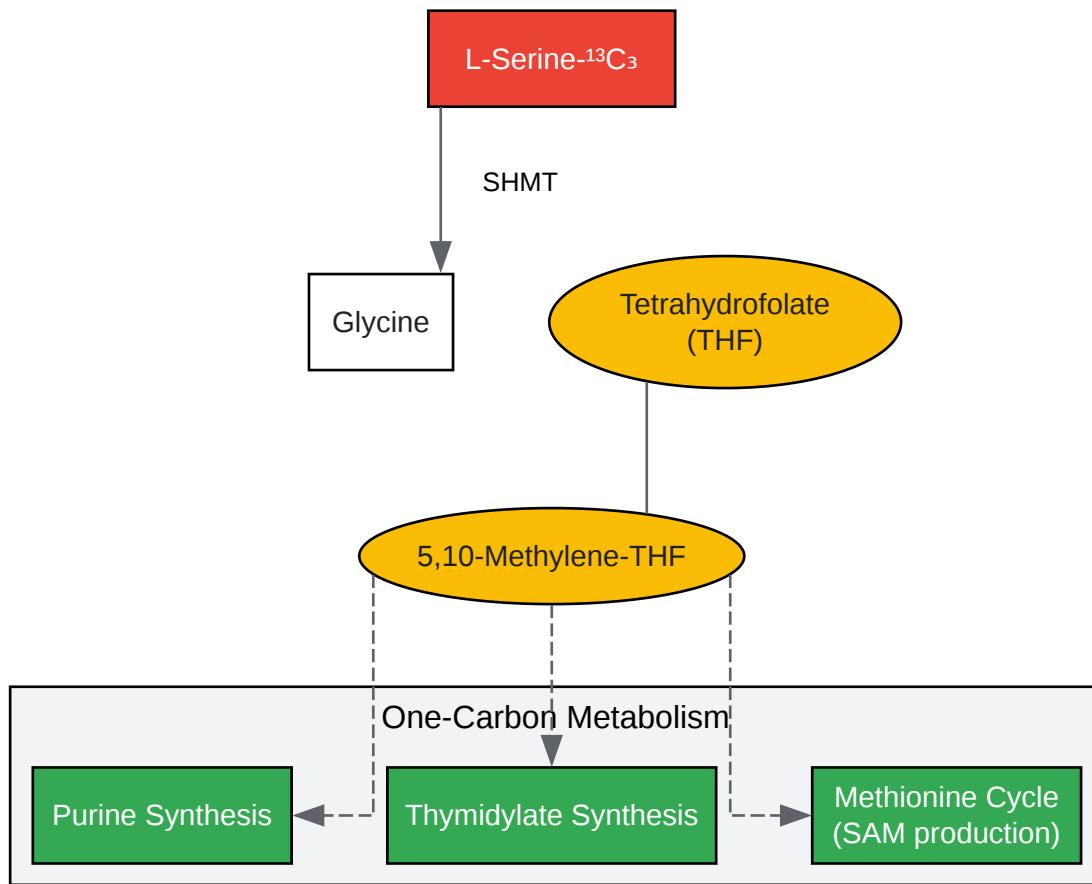


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Serine Biosynthesis Pathway from Glycolysis.

Serine Catabolism and One-Carbon Metabolism

L-Serine is a major donor of one-carbon units to the folate and methionine cycles, which are essential for the synthesis of purines, thymidine, and S-adenosylmethionine (SAM), the universal methyl donor.



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Role of L-Serine in One-Carbon Metabolism.

Experimental Protocols

The following sections provide representative protocols for conducting stable isotope tracing experiments with L-Serine-¹³C₃ in mammalian cell culture.

Cell Culture and Labeling

- Cell Seeding: Plate mammalian cells in appropriate culture vessels and grow to the desired confluence (typically 50-70%).
- Media Preparation: Prepare custom culture medium lacking L-serine. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids. Add L-Serine-¹³C₃ to the desired final concentration (e.g., the physiological concentration of serine in the standard medium).

- Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the L-Serine-¹³C₃-containing medium.
- Incubation: Incubate the cells for a time course to allow for the incorporation of the labeled serine into downstream metabolites. The optimal incubation time depends on the metabolic pathway of interest and should be determined empirically. A common approach is to perform a time-course experiment (e.g., 0, 2, 4, 8, 24 hours) to determine when isotopic steady-state is reached.

Metabolite Extraction

- Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
- Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
- Scraping and Collection: Scrape the cells and collect the cell lysate in a microcentrifuge tube.
- Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
- Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for analysis.

LC-MS/MS Analysis

- Chromatography: Separate the metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
- Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The following table provides example MRM transitions for L-Serine-¹³C₃ and a key downstream metabolite, glycine.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
L-Serine- ¹³ C ₃	109.1	63.1
Glycine (from L-Serine- ¹³ C ₃)	78.1	32.1

Note: These are representative values and should be optimized for the specific instrument used.

Data Analysis and Interpretation

Isotopic Enrichment Calculation

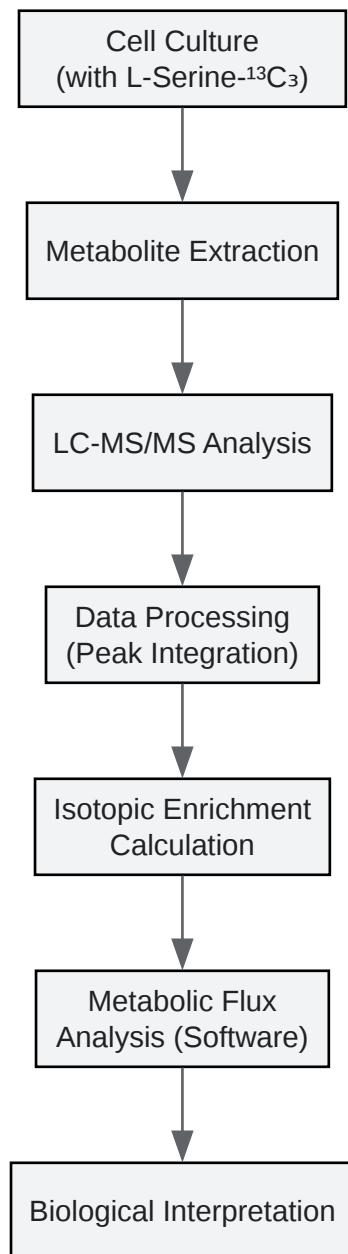
The raw mass spectrometry data will show the distribution of mass isotopologues for each metabolite of interest. The fractional enrichment of a metabolite can be calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

Metabolic Flux Analysis

The calculated mass isotopomer distributions are then used as input for computational models to estimate metabolic fluxes. Software packages such as ¹³CFLUX2 or FiatFlux can be used for this purpose.[3][6] These programs use mathematical algorithms to fit the experimental labeling data to a metabolic network model, thereby quantifying the rates of intracellular reactions.

Experimental Workflow

The following diagram illustrates the general workflow for a ¹³C metabolic flux analysis experiment using L-Serine-¹³C₃.



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General workflow for ¹³C metabolic flux analysis.

Applications in Research and Drug Development

L-Serine-¹³C₃ is a valuable tool in various research areas:

- Cancer Metabolism: Many cancer cells exhibit altered serine metabolism. Tracing with L-Serine-¹³C₃ can help identify metabolic vulnerabilities that can be targeted for therapy.[7]

- Neurobiology: Serine metabolism is crucial for brain function. L-Serine-¹³C₃ can be used to study neurotransmitter synthesis and other neurological processes.
- Drug Discovery: This stable isotope can be used to assess the on-target and off-target effects of drugs that modulate metabolic pathways. By tracking the metabolic fate of L-Serine-¹³C₃, researchers can determine how a drug alters cellular metabolism.

Conclusion

L-Serine-¹³C₃ is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in stable isotope tracing experiments, coupled with modern mass spectrometry and computational modeling, provides a quantitative and dynamic understanding of metabolic fluxes. The methodologies and concepts outlined in this guide offer a framework for the successful implementation of L-Serine-¹³C₃ in a variety of research and drug development settings, ultimately contributing to a deeper understanding of biology and the development of novel therapeutic strategies.

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